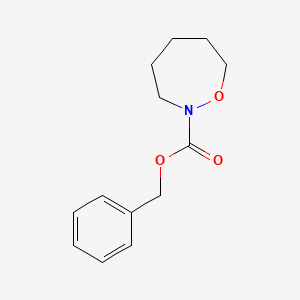
(2R)-2-methoxypropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methoxypropane-1-thiol is an organic compound with the molecular formula C4H10OS It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropane-1-thiol can be achieved through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid. This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product . Another method involves the Grignard reaction, where a compound with optical activity is reacted with a suitable reagent under controlled conditions to produce the desired thiol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Grignard reaction is particularly favored due to its scalability and efficiency in producing high-purity compounds. The reaction conditions are carefully controlled to ensure the desired enantiomer is obtained, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Methoxypropane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol group, which is highly reactive.
Common Reagents and Conditions
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, and substituted thiols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-Methoxypropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which (2R)-2-methoxypropane-1-thiol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with these targets, altering their activity and function. This interaction is crucial in both its biological activity and its use in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Methoxypropane-1-thiol: The enantiomer of (2R)-2-methoxypropane-1-thiol, which has similar chemical properties but different biological activity due to its chiral nature.
2-Methoxyethanethiol: A related compound with a similar structure but different reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which influences its reactivity and interactions with other molecules. This makes it valuable in applications where chirality is crucial, such as in the synthesis of enantiomerically pure compounds and in biological research.
Propiedades
Número CAS |
2348272-86-4 |
|---|---|
Fórmula molecular |
C4H10OS |
Peso molecular |
106.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



